molecular formula C17H23NO4 B1600537 (4S)-1-Boc-4-benzyl-L-proline CAS No. 83623-78-3

(4S)-1-Boc-4-benzyl-L-proline

Cat. No.: B1600537
CAS No.: 83623-78-3
M. Wt: 305.4 g/mol
InChI Key: JPNHKKRLLDYCIZ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-1-Boc-4-benzyl-L-proline is a derivative of proline, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a benzyl group at the 4-position of the proline ring. This modification enhances the compound’s stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Boc-4-benzyl-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using a Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Benzylation: The 4-position of the proline ring is benzylated using benzyl bromide in the presence of a strong base like sodium hydride. This step introduces the benzyl group to the proline ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-benzyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4S)-1-Boc-4-benzyl-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-benzyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group enhances the compound’s stability, allowing it to interact with its targets more effectively. The benzyl group may also play a role in binding to hydrophobic pockets within the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Boc-4-phenyl-L-proline: Similar to (4S)-1-Boc-4-benzyl-L-proline but with a phenyl group instead of a benzyl group.

    (4S)-1-Boc-4-methyl-L-proline: Contains a methyl group at the 4-position instead of a benzyl group.

    (4S)-1-Boc-4-ethyl-L-proline: Features an ethyl group at the 4-position.

Uniqueness

This compound is unique due to the presence of the benzyl group, which provides additional hydrophobic interactions and enhances the compound’s binding affinity to certain molecular targets. This makes it particularly useful in the synthesis of pharmaceuticals and in studies involving protein-ligand interactions.

Properties

IUPAC Name

(2S,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHKKRLLDYCIZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451894
Record name (4S)-1-Boc-4-benzyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83623-78-3
Record name 1-(1,1-Dimethylethyl) (2S,4S)-4-(phenylmethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83623-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-1-Boc-4-benzyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83623-78-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-1-Boc-4-benzyl-L-proline
Reactant of Route 2
(4S)-1-Boc-4-benzyl-L-proline
Reactant of Route 3
Reactant of Route 3
(4S)-1-Boc-4-benzyl-L-proline
Reactant of Route 4
(4S)-1-Boc-4-benzyl-L-proline
Reactant of Route 5
Reactant of Route 5
(4S)-1-Boc-4-benzyl-L-proline
Reactant of Route 6
Reactant of Route 6
(4S)-1-Boc-4-benzyl-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.